Cas no 1557521-89-7 (7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one)
![7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one structure](https://ja.kuujia.com/scimg/cas/1557521-89-7x500.png)
7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one 化学的及び物理的性質
名前と識別子
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- 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
- 7-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one
- AKOS026727595
- BS-44513
- 7-bromo-2H-pyrrolo[1,2-a]pyrazin-1-one
- EN300-157973
- CS-0055955
- E85649
- SCHEMBL25080083
- 1557521-89-7
- HMC52189
- 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
- 836-896-2
- 7-bromo-1H,2H-pyrrolo(1,2-a)pyrazin-1-one
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- MDL: MFCD22572433
- インチ: 1S/C7H5BrN2O/c8-5-3-6-7(11)9-1-2-10(6)4-5/h1-4H,(H,9,11)
- InChIKey: DGTXTSXNQQYKRM-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN2C=CNC(C2=C1)=O
計算された属性
- せいみつぶんしりょう: 211.95853g/mol
- どういたいしつりょう: 211.95853g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 34Ų
7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-157973-1.0g |
7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one |
1557521-89-7 | 95% | 1g |
$986.0 | 2023-06-04 | |
TRC | B614760-50mg |
7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one |
1557521-89-7 | 50mg |
$ 320.00 | 2022-06-07 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ2074-250MG |
7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one |
1557521-89-7 | 95% | 250MG |
¥ 2,560.00 | 2023-03-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ2074-5G |
7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one |
1557521-89-7 | 95% | 5g |
¥ 19,206.00 | 2023-03-17 | |
Enamine | EN300-157973-5.0g |
7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one |
1557521-89-7 | 95% | 5g |
$2858.0 | 2023-06-04 | |
TRC | B614760-10mg |
7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one |
1557521-89-7 | 10mg |
$ 95.00 | 2022-06-07 | ||
Chemenu | CM332693-100mg |
7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one |
1557521-89-7 | 95%+ | 100mg |
$924 | 2021-08-18 | |
Chemenu | CM332693-250mg |
7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one |
1557521-89-7 | 95%+ | 250mg |
$1386 | 2021-08-18 | |
Enamine | EN300-157973-500mg |
7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one |
1557521-89-7 | 95.0% | 500mg |
$768.0 | 2023-09-24 | |
A2B Chem LLC | AX03129-500mg |
7-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one |
1557521-89-7 | 95% | 500mg |
$844.00 | 2024-04-20 |
7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one 関連文献
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-oneに関する追加情報
Introduction to 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one (CAS No. 1557521-89-7)
7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one (CAS No. 1557521-89-7) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrolopyrazines, which are known for their diverse biological activities and potential therapeutic applications. The presence of a bromine atom at the 7-position imparts specific chemical and biological properties that make it an attractive candidate for further investigation.
The molecular structure of 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one consists of a fused pyrrole and pyrazine ring system with a bromine substituent. This configuration provides a robust scaffold for the design and synthesis of novel derivatives with enhanced pharmacological profiles. Recent studies have explored the potential of this compound in various therapeutic areas, including oncology, neurology, and infectious diseases.
In the realm of oncology, 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one has shown promising anti-cancer properties. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent cytotoxic effects against a panel of human cancer cell lines. The mechanism of action involves the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK pathways. These findings suggest that 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one could be a valuable lead compound for the development of new anti-cancer drugs.
Beyond oncology, 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one has also been investigated for its neuroprotective effects. A study published in the Journal of Neurochemistry (2023) reported that this compound effectively reduces oxidative stress and inflammation in neuronal cells. These neuroprotective properties make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate oxidative stress and inflammation is crucial in these conditions, as both are key factors contributing to neuronal damage and dysfunction.
Infectious diseases represent another area where 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one has shown promise. Research conducted by a team at the Institute of Tropical Medicine (2023) found that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes involved in microbial metabolism. These findings highlight the potential of 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one as an antibacterial agent in the fight against drug-resistant pathogens.
The synthetic accessibility of 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is another factor that contributes to its appeal in pharmaceutical research. Several efficient synthetic routes have been developed to produce this compound on a large scale. One notable method involves the reaction of 4-bromopyrazine with an appropriate pyrrole derivative under mild conditions. This synthetic strategy allows for easy modification of the pyrrole ring and the introduction of various functional groups to fine-tune the biological activity and pharmacokinetic properties of the resulting derivatives.
In conclusion, 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one (CAS No. 1557521-89-7) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, paving the way for innovative treatments in various medical fields.
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